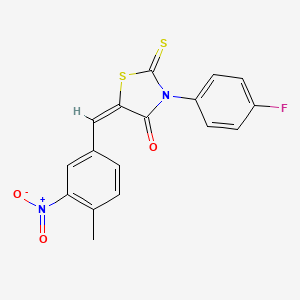![molecular formula C16H15N5OS2 B3699683 2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B3699683.png)
2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
概要
説明
2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It contains both pyrimidine and thiadiazole rings, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, the thiadiazole ring, and the subsequent coupling of these two moieties.
Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Formation of Thiadiazole Ring: The thiadiazole ring is typically formed by the cyclization of thiosemicarbazides with appropriate electrophiles.
Coupling Reaction: The final step involves the coupling of the pyrimidine and thiadiazole rings through a sulfanyl linkage, often using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, often under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
科学的研究の応用
2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of bioactive pyrimidine and thiadiazole rings.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties due to its unique structural features.
作用機序
The mechanism of action of 2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved may vary depending on the specific application, but common targets include enzymes involved in DNA replication, protein synthesis, and metabolic pathways .
類似化合物との比較
Similar Compounds
4-Methyl-6-phenylpyrimidin-2-amine: A compound with a similar pyrimidine ring structure.
1,3,4-Thiadiazole derivatives: Compounds with similar thiadiazole rings, known for their antimicrobial and antifungal activities.
Uniqueness
2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is unique due to the combination of both pyrimidine and thiadiazole rings in a single molecule, which may confer synergistic biological activities. This dual functionality makes it a promising candidate for various applications in medicinal chemistry and materials science.
特性
IUPAC Name |
2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS2/c1-10-8-13(12-6-4-3-5-7-12)18-15(17-10)23-9-14(22)19-16-21-20-11(2)24-16/h3-8H,9H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGKDEYYXAQZAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=NN=C(S2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-N-[2-(TRIFLUOROMETHYL)PHENYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE](/img/structure/B3699617.png)
![methyl 4-methyl-3-{[(2-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B3699627.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B3699628.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B3699630.png)
![ethyl 2-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3699654.png)
![2-(4-methoxy-N-methylsulfonylanilino)-N-[4-(phenylsulfanylmethyl)phenyl]acetamide](/img/structure/B3699656.png)
![N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-2-methylbenzamide](/img/structure/B3699657.png)
![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(4-methylbenzyl)sulfanyl]ethanone](/img/structure/B3699667.png)
![N-(2,3-dimethylphenyl)-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B3699670.png)
![N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-fluorobenzenesulfonamide](/img/structure/B3699676.png)
![N-[4-({[4-chloro-3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]-2-phenoxyacetamide](/img/structure/B3699687.png)
![N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[4-(4-pyridinylmethyl)phenyl]glycinamide](/img/structure/B3699688.png)
![1,3-diethyl-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3699691.png)
